![molecular formula C14H13NO2 B14682903 Phenol, 4-[[(3-methoxyphenyl)imino]methyl]- CAS No. 33630-16-9](/img/structure/B14682903.png)
Phenol, 4-[[(3-methoxyphenyl)imino]methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 4-[[(3-methoxyphenyl)imino]methyl]- is an organic compound with the molecular formula C14H13NO2 It is a derivative of phenol, where the hydrogen atom of the hydroxyl group is replaced by a 3-methoxyphenyl imino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phenol, 4-[[(3-methoxyphenyl)imino]methyl]- can be synthesized through a Schiff base reaction, which involves the condensation of an aromatic aldehyde with an aromatic amine. In this case, 3-methoxybenzaldehyde reacts with 4-aminophenol under acidic or basic conditions to form the imine compound . The reaction typically requires a solvent such as ethanol or methanol and is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 4-[[(3-methoxyphenyl)imino]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction of the imine group can yield the corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated or nitrated phenol derivatives.
Applications De Recherche Scientifique
Phenol, 4-[[(3-methoxyphenyl)imino]methyl]- has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Phenol, 4-[[(3-methoxyphenyl)imino]methyl]- involves its interaction with various molecular targets. The imine group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol, 4-[[(4-methoxyphenyl)methylene]amino]-: A similar compound with a methoxy group at the para position.
2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenol: Another derivative with similar structural features.
2,4-Dichloro-6-{(E)-[(3-methoxyphenyl)imino]methyl}phenol: A compound with additional chlorine substituents.
Uniqueness
Phenol, 4-[[(3-methoxyphenyl)imino]methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable imine bonds and participate in various chemical reactions makes it a valuable compound in research and industrial applications.
Propriétés
Numéro CAS |
33630-16-9 |
|---|---|
Formule moléculaire |
C14H13NO2 |
Poids moléculaire |
227.26 g/mol |
Nom IUPAC |
4-[(3-methoxyphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C14H13NO2/c1-17-14-4-2-3-12(9-14)15-10-11-5-7-13(16)8-6-11/h2-10,16H,1H3 |
Clé InChI |
KGGMWVBGURKNQZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)N=CC2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(4-sulfophenyl)azo]phenyl]-NNO-azoxy]-, tetrasodium salt](/img/structure/B14682833.png)
![{2-[(Methylamino)methyl]phenyl}(diphenyl)methanol](/img/structure/B14682850.png)
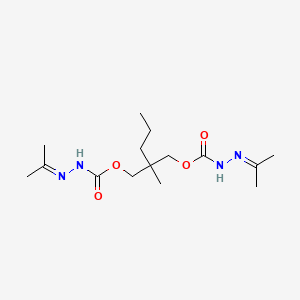
![Prop-2-en-1-yl [4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14682853.png)
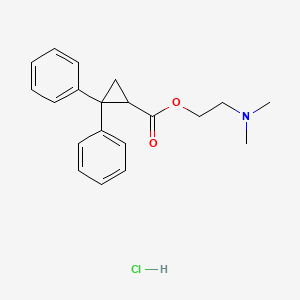

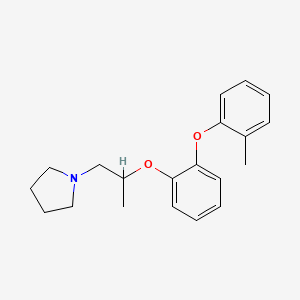
![Methyl 2-[(1e)-3-(4-cyanophenyl)triaz-1-en-1-yl]benzoate](/img/structure/B14682879.png)
![2-[(Butylsulfanyl)methylidene]cyclohexan-1-one](/img/structure/B14682883.png)
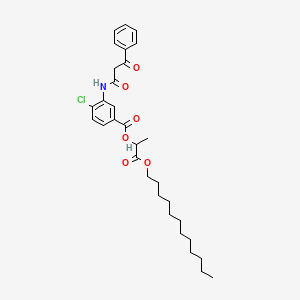
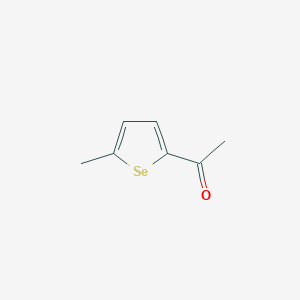
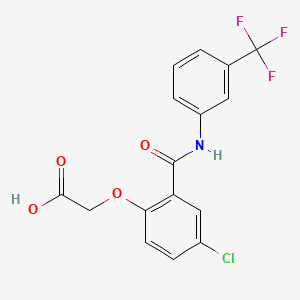

![[Dichloro(phenyl)methyl]sulfinylmethylbenzene](/img/structure/B14682909.png)
